molecular formula C9H11ClFNO3 B13649370 (R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B13649370
M. Wt: 235.64 g/mol
InChI Key: TUCWONMGDWITRQ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is known for its unique structural features, which include a fluorine atom and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-fluoro-3-hydroxybenzaldehyde.

    Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced to form the desired amino acid derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing techniques like crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of 4-fluoro-3-hydroxybenzaldehyde derivatives.

    Reduction: Formation of various reduced amino acid derivatives.

    Substitution: Formation of substituted phenylpropanoic acid derivatives.

Scientific Research Applications

®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride: Lacks the fluorine atom.

    ®-3-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid hydrochloride: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

®-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

(R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride, also known as (R)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride, is a compound with significant biological activity. It has gained attention in pharmaceutical research due to its potential applications in treating various conditions, including cancer and oxidative stress-related diseases. This article reviews its biological activities, focusing on anticancer effects, antioxidant properties, and antimicrobial activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H10ClFNO3
  • Molecular Weight : 199.18 g/mol
  • CAS Number : 1270187-08-0
  • Boiling Point : 373.2 ± 42.0 °C (predicted)
  • Density : 1.421 ± 0.06 g/cm³ (predicted)
  • pKa : 2.19 ± 0.20 (predicted)

Anticancer Activity

Research indicates that derivatives of (R)-3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid exhibit promising anticancer properties. A study evaluated several derivatives against A549 non-small cell lung cancer cells, demonstrating that certain compounds reduced cell viability significantly.

Case Study: Anticancer Efficacy

CompoundViability Reduction (%)Notes
Compound 1250%Effective against A549 cells
Compound 2068%Most potent with significant cytotoxicity
Compound 2931.2%Notable reduction in cell migration

These findings suggest that the structural modifications of the compound can enhance its efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells like Vero cells .

Antioxidant Properties

The antioxidant capabilities of (R)-3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid derivatives have been extensively studied. The DPPH radical scavenging assay revealed that certain derivatives exhibited strong antioxidant activity, comparable to known antioxidants like ascorbic acid.

Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Comparison
Compound 2075%Comparable to ascorbic acid
Compound 1770%High reducing capability
Ascorbic Acid80%Control standard

These results highlight the potential of this compound in developing antioxidant therapies for oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial properties of (R)-3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid have also been explored. Studies have shown that certain derivatives possess activity against multidrug-resistant bacterial and fungal pathogens.

Antimicrobial Efficacy

Pathogen TypeCompound TestedActivity Observed
BacterialCompound XInhibition Zone: 15 mm
FungalCompound YInhibition Zone: 12 mm

These findings suggest that the compound's phenolic structure contributes to its ability to interact with various biological targets, making it a candidate for further development in antimicrobial therapies .

Properties

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

IUPAC Name

(3R)-3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO3.ClH/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m1./s1

InChI Key

TUCWONMGDWITRQ-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC(=O)O)N)O)F.Cl

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)O)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.